N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide
Description
N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a Schiff base derivative synthesized via condensation of 4-hydroxybenzohydrazide with 2,3-dichlorobenzaldehyde. Its molecular structure features a hydrazone linkage (-NH-N=CH-) connecting a 4-hydroxybenzoyl group and a 2,3-dichlorophenyl moiety. This compound belongs to the hydrazide-hydrazone class, known for diverse biological activities such as antimicrobial, anticancer, and antioxidant properties . Key synthetic steps include refluxing equimolar amounts of the precursors in ethanol, followed by recrystallization to achieve high purity . Characterization via FT-IR and NMR confirms the presence of functional groups like the hydrazone C=N bond (1602–1608 cm⁻¹) and aromatic C-Cl stretching (1105 cm⁻¹) .
Properties
IUPAC Name |
N-[(E)-(2,3-dichlorophenyl)methylideneamino]-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2N2O2/c15-12-3-1-2-10(13(12)16)8-17-18-14(20)9-4-6-11(19)7-5-9/h1-8,19H,(H,18,20)/b17-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNJYYNVGJOTKMY-CAOOACKPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C=NNC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C(=C1)Cl)Cl)/C=N/NC(=O)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20416341 | |
| Record name | AC1NSDFE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303772-14-7 | |
| Record name | AC1NSDFE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20416341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide typically involves the condensation reaction between 2,3-dichlorobenzaldehyde and 4-hydroxybenzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the Schiff base back to the corresponding amine and aldehyde.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
Oxidation: The major products are typically oxides of the original compound.
Reduction: The major products are the corresponding amine and aldehyde.
Substitution: The major products are the substituted derivatives of the original compound.
Scientific Research Applications
N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of N’-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide involves its interaction with molecular targets in biological systems. The compound can form coordination complexes with metal ions, which can then interact with enzymes or other proteins, potentially inhibiting their activity. The Schiff base moiety allows the compound to act as a chelating agent, binding to metal ions and affecting their biological availability .
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Hydrazide-Hydrazone Derivatives
Key Comparative Insights
Structural Influence on Bioactivity
- Halogen Positioning : The 2,3-dichloro substitution in the target compound confers moderate antimicrobial activity, whereas 3,4-dichloro analogs (e.g., triazole-containing derivatives) show enhanced anticancer activity due to increased lipophilicity and target binding .
- Electron-Withdrawing Groups : Nitro-substituted derivatives (e.g., 4-nitrobenzohydrazide) exhibit stronger antitubercular activity compared to hydroxy or methoxy analogs, likely due to improved membrane penetration .
Synthetic Yields and Reactivity The target compound’s synthesis yield (~66–70%) is comparable to analogs like N’-(2,3-dichlorobenzylidene)-4-methylbenzenesulfonohydrazide (65–75% yield) . Triazole-containing derivatives require multi-step synthesis but achieve higher bioactivity despite lower yields (50–60%) .
Unique Functional Moieties Triazole Rings: Compounds with triazole moieties (e.g., ) demonstrate superior anticancer activity via kinase inhibition, absent in simpler hydrazones . Sulfonyl Groups: Sulfonohydrazides (e.g., ) show enhanced solubility and antimicrobial action compared to non-sulfonated analogs .
Spectroscopic and Crystallographic Data
- The target compound’s hydrazone C=N stretching (1602–1608 cm⁻¹) aligns with similar derivatives, while brominated analogs (e.g., ) show distinct IR peaks for Br-C vibrations (~600 cm⁻¹) .
- X-ray crystallography of methoxy-substituted analogs (e.g., ) reveals planar hydrazone linkages, critical for π-π stacking in crystal lattices .
Biological Activity
N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide is a compound of significant interest due to its diverse biological activities. This article explores the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
- Molecular Formula : CHClNO
- Molecular Weight : 315.18 g/mol
- SMILES Notation : C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=C(C=C2)Cl)Cl)O
The compound features a hydrazone structure, which is known to exhibit various biological activities, including antimicrobial, antiviral, and anticancer properties.
Antimicrobial Activity
Research indicates that derivatives of hydrazones, including this compound, possess notable antimicrobial properties. A study demonstrated that related compounds showed effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.5 to 1.0 mg/mL .
| Compound | Target Organism | MIC (mg/mL) |
|---|---|---|
| Hydrazone Derivative A | Staphylococcus aureus | 0.5 |
| Hydrazone Derivative B | Bacillus subtilis | 1.0 |
Anticancer Activity
This compound has also been studied for its anticancer potential. A recent investigation reported an IC value of 0.632 mM against the NIH3T3 cell line, indicating promising cytotoxic effects . Furthermore, the compound exhibited selective inhibition against cancer cell lines while showing minimal toxicity to normal cells.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase (AChE), which plays a critical role in neurotransmission and is a target in neurodegenerative diseases .
- Induction of Apoptosis : Studies suggest that hydrazones can induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .
Case Studies
- Antimicrobial Efficacy : In a study published in the Journal of Antimicrobial Chemotherapy, derivatives similar to this compound were tested against various bacterial strains. The results indicated significant antibacterial activity with potential applications in treating infections caused by resistant strains.
- Anticancer Research : A recent publication highlighted the compound's effectiveness against breast cancer cell lines. The study demonstrated that treatment with the hydrazone led to a reduction in cell viability and induced apoptosis through mitochondrial pathways.
Q & A
Q. What are the standard synthetic protocols for N'-[(E)-(2,3-dichlorophenyl)methylidene]-4-hydroxybenzohydrazide?
The synthesis typically involves condensation of 4-hydroxybenzohydrazide with 2,3-dichlorobenzaldehyde under reflux in a polar solvent (e.g., ethanol or methanol) with catalytic acid (e.g., glacial acetic acid or sulfuric acid). Reaction conditions (temperature: 70–80°C, time: 4–6 hours) are optimized to achieve yields >70%. Post-reaction purification via recrystallization or column chromatography is critical to isolate the hydrazone product .
Q. Which analytical techniques are essential for characterizing this compound?
Key methods include:
- NMR spectroscopy (1H and 13C) to confirm the E-configuration of the hydrazone bond and substituent positions .
- IR spectroscopy to identify functional groups (C=O stretch ~1640 cm⁻¹, N-H bend ~3270 cm⁻¹) .
- Mass spectrometry (ESI-MS or HRMS) to verify molecular weight and fragmentation patterns .
- X-ray crystallography for resolving crystal packing and hydrogen-bonding networks, as demonstrated in analogous hydrazides .
Q. How is the compound’s solubility and stability assessed for biological assays?
Solubility is tested in DMSO, ethanol, and aqueous buffers (e.g., PBS) using UV-Vis spectroscopy. Stability studies under physiological conditions (37°C, pH 7.4) employ HPLC to monitor degradation over 24–72 hours. For unstable derivatives, prodrug strategies or formulation with cyclodextrins are explored .
Advanced Research Questions
Q. How can reaction yields be optimized during synthesis?
Systematic optimization includes:
- Solvent screening : High-polarity solvents (e.g., DMF) may enhance reactivity but reduce selectivity.
- Catalyst variation : Lewis acids (e.g., ZnCl₂) or microwave-assisted synthesis can reduce reaction time by 50% .
- Purification : Gradient elution in column chromatography (silica gel, hexane/ethyl acetate) improves purity (>95%) .
Q. How to resolve contradictions in reported bioactivity data?
Contradictions often arise from impurities or assay variability. Solutions include:
- Reproducibility checks : Replicate assays using standardized protocols (e.g., CLSI guidelines for antimicrobial testing).
- Purity validation : HPLC with diode-array detection to confirm >98% purity .
- Structure-activity relationship (SAR) studies : Synthesize analogs (e.g., halogen-substituted derivatives) to isolate bioactive moieties .
Q. What computational methods predict the compound’s mechanism of action?
- Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with targets (e.g., bacterial enolase or kinases) using crystal structures from the PDB .
- DFT calculations : Gaussian 09 evaluates electronic properties (HOMO-LUMO gaps) to correlate with redox activity or metal-chelation potential .
- MD simulations : GROMACS assesses binding stability over 100-ns trajectories .
Q. How does the compound interact with metal ions in coordination chemistry studies?
The hydrazone’s N and O donors form stable complexes with transition metals (e.g., Cu²⁺, V⁴⁺). Spectrophotometric titration (UV-Vis) and cyclic voltammetry quantify binding constants (log K = 8–12) and redox behavior. XANES/EXAFS further elucidates coordination geometry .
Methodological Notes
- Data tables : For brevity, detailed spectral data (e.g., NMR shifts, IR peaks) are referenced from primary studies .
- Conflict resolution : Discrepancies in bioactivity data are addressed via purity controls and SAR validation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
